Pyracrenic acid

Description

Contextualization of Pyracrenic Acid as a Key Natural Product

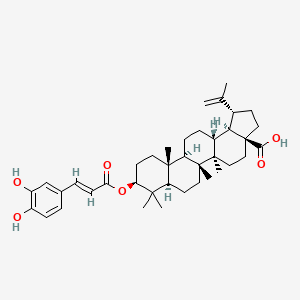

This compound, chemically identified as 3β-O-trans-caffeoylbetulinic acid, is a pentacyclic lupane-type triterpenoid (B12794562). nih.govacademicjournals.org Its structure is a natural combination of two well-known bioactive molecules: betulinic acid and caffeic acid, joined by an ester linkage. researchgate.net This structural feature places it in a significant class of natural products that have garnered attention for their pharmacological potential. researchgate.net

The importance of this compound in natural product research is underscored by its presence in a diverse range of medicinal plants. Initially discovered in the bark of Pyracantha crenulata, a plant used in traditional medicine, its known sources have expanded to include various other species. nih.govnotulaebiologicae.romedchemexpress.com Researchers have since isolated this compound from the stems of Callistemon lanceolatus, the leaves and branches of Diospyros quaesita from Laos, and various species of the Helicteres genus. academicjournals.orgresearchgate.netacademicjournals.orgacademicjournals.org The widespread occurrence of this compound across different plant families highlights its role as a key secondary metabolite and a subject of interest for phytochemical and biomedical investigations. nih.gov Its demonstrated biological activities, such as anti-inflammatory, cytotoxic, and enzyme-inhibiting properties, further cement its status as a valuable natural product for potential therapeutic development. researchgate.netmedchemexpress.comhawaii.edu

Historical Perspectives on the Discovery and Initial Investigations of this compound

The discovery of this compound was first reported in a 1981 publication in the Chemical and Pharmaceutical Bulletin by a team of Japanese researchers led by H. Otsuka. nih.govnotulaebiologicae.ro In their systematic search for anti-inflammatory agents from plant sources, they investigated the constituents of Pyracantha crenulata ROEM., a plant with documented uses in traditional remedies for various ailments. nih.govnotulaebiologicae.ro

The investigation was guided by a bioassay known as the fertile egg method, which assessed the granulation-suppressive activity of the plant extracts. researchgate.net This bioassay-guided fractionation led the researchers to isolate a new, active compound from the bark, which they named this compound. researchgate.netnih.gov Their initial studies established its structure as a triterpene. nih.gov The pharmacological investigations detailed in the 1981 paper demonstrated its anti-inflammatory properties. nih.govresearchgate.net The structure was elucidated through chemical and spectroscopic methods, including methylation with diazomethane (B1218177) followed by hydrolysis, which yielded methyl betulinate and O,O-dimethylcaffeic acid, thus confirming its identity as a caffeoyl ester of betulinic acid. researchgate.net This foundational work provided the first glimpse into the compound's biological potential and laid the groundwork for all subsequent research into its activities and occurrences.

Detailed Research Findings

This compound has been the subject of various bioassays to determine its pharmacological potential. The following tables summarize key research findings on its cytotoxic and enzyme-inhibiting activities.

Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Source |

| A549 | Non-small cell lung cancer | 2.8 | hawaii.edu |

| KB | Oral epidermoid carcinoma | - | nih.govacademicjournals.org |

| SK-MEL-2 | Melanoma | - | nih.gov |

| COLO 205 | Colon adenocarcinoma | - | nih.gov |

| AGS | Gastric adenocarcinoma | - | nih.gov |

Note: Specific IC₅₀ values for KB, SK-MEL-2, COLO 205, and AGS cells were noted as active but not quantified in the cited review articles.

Enzyme Inhibition Activity of this compound

| Enzyme | Activity | IC₅₀ Value | Source |

| Elastase | Inhibition | 1.5 µg/mL (2.42 µM) | researchgate.netacademicjournals.orgmedchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O6/c1-23(2)25-14-19-39(34(43)44)21-20-37(6)26(33(25)39)10-12-30-36(5)17-16-31(35(3,4)29(36)15-18-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-9,11,13,22,25-26,29-31,33,40-41H,1,10,12,14-21H2,2-7H3,(H,43,44)/b13-9+/t25-,26+,29-,30+,31-,33+,36-,37+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUNUJQYFJZRHQ-VZLLCJDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80832-44-6 | |

| Record name | Pyracrenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080832446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

Pyracrenic acid is found in several plant genera, including Pyracantha, Diospyros, Ficus, and Callistemon. These sources represent different geographical regions and plant families.

Table 1: Botanical Sources of this compound

| Botanical Source | Plant Part(s) Isolated From | Geographic Origin/Context |

| Pyracantha crenulata | Bark | Himalayas |

| Diospyros quaesita | Leaves, twigs, and branches | Sainyabuli Province, Laos |

| Ficus microcarpa | Aerial roots | Philippines |

| Callistemon lanceolatus | Stems | Australia (cultivated in Jeju Island, Korea) |

| Dichapetalum mombuttense | Roots |

This compound was first isolated from the bark of Pyracantha crenulata (D. Don) Roem., a thorny woody shrub belonging to the Rosaceae family medchemexpress.comhumanjournals.comiipseries.orgnii.ac.jpessencejournal.comcellmolbiol.org. This compound was identified as a new constituent during an extensive search for anti-inflammatory agents from crude drugs and plants nii.ac.jp. The isolation process involved bioassay-guided investigation, specifically tracing its granulation-suppressive activity using the fertile egg method nii.ac.jp. Structural elucidation of this compound, which is also known as 3β-(3,4-dihydroxycinnamoyl)oxylup-20(29)-en-28-oic acid, was achieved through chemical modifications such as methylation with diazomethane-ether solution, yielding methyl O, O-dimethylpyracrenate, followed by hydrolysis into methyl betulinate and O, O-dimethylcaffeic acid nii.ac.jp. Pyracantha crenulata is native to the Himalayas and is utilized in traditional medicine humanjournals.comiipseries.orgessencejournal.comcellmolbiol.org.

This compound, specifically identified as 3β-O-trans-caffeoylbetulinic acid, has been isolated from the leaves, twigs, and branches of Diospyros quaesita Thw. (Ebenaceae) nih.govuic.eduresearchgate.netacademicjournals.org. The plant material used for these isolations was collected in Sainyabuli Province, Laos nih.govresearchgate.net. Diospyros quaesita is a small to medium-sized tree whose leaves and stems are traditionally used in Laos for various ailments, including alcohol and drug dependence, and headaches nih.gov. This compound is characterized as a caffeoyl ester of betulinic acid nih.govresearchgate.net.

The aerial roots of Ficus microcarpa L.f. (Moraceae), also known as Chinese banyan or curtain fig, have been identified as a source of this compound lookchem.comresearchgate.netnih.gov. It was one of twelve compounds isolated from a 95% ethanol (B145695) extract of the aerial roots researchgate.netnih.gov. Notably, this compound was reported to be obtained from the Ficus genus for the first time in this study researchgate.netnih.gov. Ficus microcarpa is native to the Philippines, and its aerial roots are used in traditional Chinese medicine stuartxchange.org.

This compound has also been isolated from the stems of Callistemon lanceolatus (Sm.) Sweet (Myrtaceae) academicjournals.orgresearchgate.netacademicjournals.orgresearchgate.netresearcher.life. Its isolation was part of a bioassay-guided investigation of the ethanol extract of the plant, leading to the identification of five compounds, including this compound academicjournals.orgresearchgate.netacademicjournals.org. Callistemon lanceolatus is an evergreen shrub native to Australia and is cultivated as an ornamental tree in regions like Jeju Island, Korea academicjournals.orgresearchgate.net.

Beyond the primary botanical sources detailed above, this compound has also been reported in the roots of Dichapetalum mombuttense ug.edu.gh. This further underscores the compound's presence across diverse plant families and geographical locations.

Presence in Callistemon lanceolatus

Advanced Isolation and Purification Strategies

The isolation and purification of natural compounds like this compound from complex plant matrices often involve a sequence of advanced strategies designed to separate and refine the target molecule based on its physicochemical properties. Initial steps typically involve extraction using various solvents, chosen based on the polarity of the target compound and the plant material biosciencejournals.com. For this compound, an ethanol extract has been used in some isolations researchgate.netnih.gov.

Following crude extraction, advanced purification techniques are employed. Chromatographic methods are central to this process due to their ability to separate compounds based on differences in their adsorption, partition, or size exclusion characteristics biosciencejournals.comresearchgate.net. Common chromatographic techniques applicable to the purification of triterpenoids like this compound include:

Column Chromatography (CC): This is a fundamental technique, often using silica (B1680970) gel or Sephadex LH-20 as stationary phases, as seen in the isolation of this compound from Ficus microcarpa researchgate.netnih.gov. Different solvents or solvent mixtures are used as the mobile phase to elute compounds based on their polarity biosciencejournals.com.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation compared to traditional column chromatography. It is widely used for the purification and quantification of natural products, employing various column types (e.g., C18) and mobile phases (e.g., acetonitrile-aqueous formic acid) biosciencejournals.comarabjchem.org.

Thin-Layer Chromatography (TLC): While often used for qualitative analysis and monitoring purification progress, preparative TLC can also be employed for small-scale purification biosciencejournals.com.

Bioassay-Guided Fractionation: This strategy involves testing fractions for specific biological activities (e.g., elastase inhibition, granulation-suppressive activity) at each purification step, guiding the isolation of the active compound nii.ac.jpacademicjournals.orgresearchgate.netacademicjournals.org. This targeted approach ensures that the efforts are focused on fractions containing the desired active compound, such as this compound nii.ac.jp.

Other methods like fractional distillation, fractional crystallization, or liquid-liquid extraction can also be part of a comprehensive purification scheme, depending on the specific properties of the compound and the impurities present researchgate.netgoogle.com. The selection of a particular method or combination of methods depends on factors such as the stability of the compound, the nature of the solvent, and the desired purity level biosciencejournals.com.

Solvent Extraction and Partitioning Techniques

The initial step in isolating this compound from plant material often involves solvent extraction, a method that leverages the differential solubility of compounds in various solvents. This is frequently followed by partitioning to further separate the target compound from other co-extracted substances.

For instance, in the isolation of this compound from Callistemon lanceolatus stems, air-dried and powdered plant material (e.g., 1.5 kg) was subjected to extraction with 70% ethanol using a magnetic stirrer at room temperature for 24 hours. The resulting extract was then filtered and concentrated using a rotary evaporator, a process that was typically repeated to maximize yield researchgate.net. Similarly, this compound was isolated from a 95% ethanol extract of Ficus microcarpa aerial roots .

In the context of Melaleuca quinquenervia fruits, bioassay-guided fractionation commenced with an ethyl acetate (B1210297) extract, indicating the use of ethyl acetate as a partitioning solvent after an initial extraction. Research on Hovenia acerba Lindl. peduncles explored the use of various solvents for extraction, including 80% methanol (B129727), ethyl acetate, n-hexane, and water, to optimize the recovery of phytochemicals. For Millettia speciosa, ultrasonic extraction has been employed, typically using 10 mL of a methanol/water solution (50% v/v or 70% methanol) for 30 minutes at 35°C, followed by filtration through a 0.22 µm filter.

These initial extraction and partitioning steps are crucial for obtaining a crude extract enriched with this compound, which then undergoes further purification.

Preparative Chromatographic Methods

Following solvent extraction and partitioning, preparative chromatographic methods are indispensable for the isolation and purification of this compound to a high degree of purity. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Commonly employed chromatographic techniques include column chromatography using various stationary phases such as silica gel researchgate.net, Sephadex LH-20 researchgate.net, and Octadecylsilyl (ODS) columns. These methods are often used in sequence or in combination to achieve effective separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful technique for the purification of this compound and other natural compounds due to its high resolution and efficiency. Preparative HPLC allows for the isolation of larger quantities of purified substances.

In the isolation of this compound from Callistemon lanceolatus, preparative HPLC was performed using a Waters Alliance 2695 system equipped with a Sunfire™ 10 x 250 mm column researchgate.net. For the isolation of compounds from Helicteres angustifolia roots, preparative HPLC was employed in conjunction with silica gel, Sephadex LH-20, and ODS column chromatography.

In the context of Melaleuca quinquenervia fruits, HPLC, specifically chiral-phase HPLC, was instrumental in resolving enantiomers of compounds, including this compound, signifying its role in achieving high-purity separations. Preparative HPLC was carried out on a Thermo Scientific Ultimate 3000 system. General HPLC analysis for phenolic compounds often involves a UV-Vis diode array detector (DAD) and a gradient mobile phase consisting of a polar organic solvent (e.g., methanol or acetonitrile) and a weak acid (e.g., phosphoric or acetic acid).

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced speed, sensitivity, and resolution compared to conventional HPLC, making it suitable for rapid identification and isolation of complex mixtures, including this compound. UHPLC-Quadrupole/Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is a particularly powerful tool for analyzing complex components in medicinal herbs.

For the analysis of chemical constituents in Millettia speciosa, UHPLC-Q-Exactive Orbitrap-MS was utilized for rapid identification. The chromatographic separation was performed on an ACQUITY HSS T3 column (100 mm × 2.1 mm, 1.8 µm; Waters, USA) maintained at 35°C, with a flow rate of 0.4 mL/min. The mobile phase consisted of 0.1% aqueous formic acid (solvent A) and acetonitrile (B52724) (solvent B), employing a gradient elution program to achieve optimal separation.

An example of a UHPLC gradient elution program for the analysis of compounds, which could be adapted for this compound, is provided below:

| Time (min) | Solvent B (%) |

| 0–1.5 | 5–8 |

| 1.5–3 | 8–12 |

| 3–4.5 | 12–30 |

| 4.5–10 | 30–35 |

| 10–12 | 35–40 |

| 12–15 | 40–65 |

| 15–18 | 65–85 |

| 18–21 | 85–95 |

| 21–21.1 | 95–5 |

| 21.1–25 | 5–5 |

This table represents a typical gradient elution program used in UHPLC for compound separation.

Other Chromatographic Approaches

In addition to HPLC and UHPLC, other chromatographic methods contribute to the comprehensive isolation and purification of this compound. These include:

Vacuum Liquid Chromatography (VLC): This technique, often used for initial fractionation of crude extracts, was employed in the isolation process from Callistemon lanceolatus researchgate.net.

Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring separation progress and for preliminary identification of compounds during fractionation researchgate.net.

Gel Filtration Chromatography (GFC): Specifically, GFC on Sephadex LH-20 was utilized for the purification of compounds from Callistemon lanceolatus researchgate.net. This method separates molecules based on their size.

These diverse chromatographic strategies, from bulk separation to high-resolution purification, are essential for obtaining pure this compound for further research and characterization.

Compound Names and PubChem CIDs

Structural Analysis and Elucidation of Pyracrenic Acid

Advanced Spectroscopic and Spectrometric Characterization

The precise structure of pyracrenic acid has been elucidated through the application of a suite of advanced spectroscopic and spectrometric techniques, which are crucial for characterizing complex natural products.

Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the structural determination of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. Both one-dimensional (1D) NMR techniques, such as proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy, and two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), have been employed for its elucidation. doi.orgacs.orgunila.ac.idresearchgate.net These experiments allow for the assignment of individual proton and carbon signals, revealing the presence of characteristic functional groups and the intricate arrangement of the triterpenoid (B12794562) skeleton and the attached caffeoyl moiety. The collective NMR data are consistent with the proposed structure of this compound as 3β-O-trans-caffeoylbetulinic acid.

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and formula of this compound, as well as providing insights into its fragmentation pathways. Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) have been utilized to obtain accurate mass measurements. acs.org this compound has a molecular formula of C₃₉H₅₄O₆ and a monoisotopic mass of 618.39204 Da. nih.govebi.ac.uk Tandem MS (MS/MS) experiments provide characteristic fragmentation patterns, which are crucial for confirming the presence of specific substructures. For instance, studies have indicated that this compound can undergo hydrolysis to yield betulinic acid, a key fragmentation pathway that supports its ester linkage. arabjchem.org

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₃₉H₅₄O₆ | - | nih.govebi.ac.uk |

| Molecular Weight | 618.8 | g/mol | nih.gov |

| Monoisotopic Mass | 618.39204 | Da | ebi.ac.uk |

| Ionization Mode | ESI-MS, HR-ESI-MS | - | acs.org |

| Fragmentation | Hydrolysis to Betulinic Acid | - | arabjchem.org |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of this compound typically exhibits characteristic absorption bands corresponding to its various functionalities. Key absorptions include a broad band in the 3200-3600 cm⁻¹ region, indicative of hydroxyl (O-H) stretching vibrations, particularly from the phenolic groups of the caffeoyl moiety and any other hydroxyls present. libretexts.org A strong absorption band in the 1650-1750 cm⁻¹ range is expected for the carbonyl (C=O) stretching vibrations of both the carboxylic acid at C-28 of the triterpenoid skeleton and the ester linkage at C-3 formed with caffeic acid. libretexts.org Additionally, bands around 1630 cm⁻¹ indicate the presence of C=C double bonds (alkene), while aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range, and aliphatic C-H stretching around 2850-3000 cm⁻¹. libretexts.org

Optical rotation and circular dichroism (CD) studies are essential for determining the chirality and absolute stereochemistry of complex natural products like this compound. As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. libretexts.orgpressbooks.pub The absolute configuration of this compound has been established, as indicated by its detailed IUPAC name, which includes multiple stereochemical descriptors (e.g., (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)). nih.gov Circular dichroism spectroscopy, which measures the differential absorption of left- and right-circularly polarized light by chiral molecules, provides further insights into the three-dimensional structure and conformational preferences, particularly for chromophores within the molecule. acs.orgnih.govbiorxiv.orgspectroscopyonline.comcreative-proteomics.com While specific optical rotation values or detailed CD spectra for this compound are not widely reported in general databases, these techniques are routinely employed in the comprehensive characterization of such triterpenoids to confirm their enantiomeric configurations. acs.orgresearchgate.net

Infrared (IR) Spectroscopy

Stereochemical and Conformational Analysis

The stereochemistry of this compound is defined by its numerous chiral centers within the pentacyclic lupane (B1675458) skeleton and the trans configuration of the caffeoyl moiety's double bond. The IUPAC name, (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid, explicitly details the absolute configuration at each stereogenic center. nih.gov The lupane triterpenoid scaffold itself is inherently rigid due to its fused ring system, limiting conformational flexibility. Conformational analysis focuses on the preferred spatial arrangements that a molecule can adopt through rotation around single bonds, and for such polycyclic systems, these are often stable, low-energy conformations. libretexts.orgcareerendeavour.comwikidata.org The trans configuration of the caffeoyl ester further restricts rotation around its double bond, ensuring a specific geometry for this substituent.

Structural Relationship to Betulinic Acid and Other Triterpenoids

This compound is structurally characterized as a derivative of betulinic acid, specifically identified as 3β-O-trans-caffeoylbetulinic acid. nih.govacademicjournals.orgebi.ac.uk This relationship is fundamental to understanding its structure.

Table 2: Structural Comparison: Betulinic Acid vs. This compound

| Feature | Betulinic Acid | This compound (3β-O-trans-caffeoylbetulinic acid) |

| Core Skeleton | Lupane-type pentacyclic triterpenoid | Lupane-type pentacyclic triterpenoid |

| C-3 Position | 3β-hydroxyl group | 3β-O-trans-caffeoyl ester |

| C-28 Position | Carboxylic acid moiety | Carboxylic acid moiety |

| C-20/29 Position | Double bond | Double bond |

| Molecular Formula | C₃₀H₄₈O₃ | C₃₉H₅₄O₆ |

| Molecular Weight | 456.7 g/mol | 618.8 g/mol |

Betulinic acid (PubChem CID: 64971) is a well-known naturally occurring pentacyclic triterpenoid derived from the lupane skeleton. It is characterized by a 3β-hydroxy group, a carboxylic acid moiety at C-28, and a double bond between C-20 and C-29. acs.orgunila.ac.id this compound is formed by the esterification of the 3β-hydroxyl group of betulinic acid with trans-caffeic acid (PubChem CID: 637775). This esterification significantly increases the molecular weight and introduces the phenolic and olefinic functionalities of the caffeic acid moiety. The trans configuration of the double bond in the caffeoyl group is a specific stereochemical feature of this compound. nih.govebi.ac.uk The co-occurrence of this compound with betulinic acid and other related triterpenoids in various plant species further supports this structural relationship. academicjournals.orgmedchemexpress.comacs.org

Chemical Synthesis and Derivatization of Pyracrenic Acid

Biosynthetic Pathways and Precursor Chemistry

Pyracrenic acid's natural origin as a triterpenoid (B12794562) ester provides insights into its biosynthetic routes, primarily involving the triterpenoid pathway and subsequent esterification.

Involvement in Triterpenoid Biosynthesis

This compound is a triterpenoid belonging to the lupane (B1675458) class. ontosight.aiphytomolecules.com Triterpenoids are a diverse group of natural products derived from the cyclization of squalene, a 30-carbon precursor. wikipedia.orgphytomolecules.commpg.de Specifically, this compound is a caffeoyl ester of betulinic acid. wikipedia.orgnih.gov This structural relationship strongly indicates that betulinic acid, a well-known lupane-type triterpenoid, serves as a direct biosynthetic precursor. Caffeic acid, a hydroxycinnamic acid, is the other key precursor, providing the acyl moiety for the ester linkage. wikipedia.orgnih.gov this compound has been isolated from various plant sources, including Diospyros quaesita, Pyracantha crenulata, and Helicteres angustifolia, underscoring its presence in diverse plant metabolic systems. wikipedia.orgfishersci.dkresearchgate.net

Enzymatic Steps in Natural Production

The formation of this compound from betulinic acid and caffeic acid in nature is presumed to occur via enzymatic processes, characteristic of natural product biosynthesis. While specific enzymes catalyzing the trans-caffeoylation of betulinic acid at the 3β-hydroxyl position to form this compound are not explicitly detailed in the available literature, such esterification reactions in plant secondary metabolism are typically mediated by acyltransferases. These enzymes facilitate the transfer of an acyl group (in this case, from caffeoyl-CoA) to a hydroxyl acceptor (the 3β-OH of betulinic acid), forming the ester bond. The biosynthesis of the triterpenoid skeleton of betulinic acid itself involves a series of enzymatic cyclizations and modifications from squalene, which is derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways.

Total Synthesis Approaches to this compound

Direct total synthesis approaches for this compound from basic chemical building blocks are not widely reported in the current literature. The complexity of its pentacyclic triterpenoid core, coupled with the stereochemical intricacies and the specific ester linkage, presents significant synthetic challenges. However, structural elucidation studies have involved chemical transformations that provide insights into its composition. For instance, methylation of this compound (compound 1) with diazomethane-ether solution yields methyl O,O-dimethylpyracrenate (compound 6). Subsequent hydrolysis of this methylated derivative cleaves the ester bond, yielding methyl betulinate (compound 7) and O,O-dimethylcaffeic acid (compound 8). This degradative approach confirmed the structure of this compound as 3β-(3,4-dihydroxycinnamoyl)oxylup-20(29)-en-28-oic acid.

Semisynthesis and Derivatization Strategies

Semisynthesis and derivatization strategies are critical for modifying natural products like this compound to explore their biological activities, improve their physicochemical properties, and develop novel therapeutic agents.

Chemical Modification at Specific Functional Groups

This compound possesses several functional groups amenable to chemical modification, including the carboxylic acid at C-28 of the lupane skeleton and the phenolic hydroxyl groups on the trans-caffeoyl moiety.

Carboxylic Acid Modification: The C-28 carboxylic acid group can be modified through reactions such as esterification or reduction. For example, the methylation of this compound with diazomethane (B1218177) specifically targets the carboxylic acid group, converting it into a methyl ester. Research findings suggest that the C-28 carboxylic acid moiety is crucial for enhancing the activity of this compound derivatives against certain cancer cell lines. Conversely, reduction of this carboxylic acid substituent to a primary hydroxyl group has also been shown to enhance activity in some cases. wikipedia.orgnih.gov Carboxylic acids are versatile functional groups that can be modified to influence solubility, reactivity, and interactions with biological targets.

Phenolic Hydroxyl Modification: The two phenolic hydroxyl groups on the caffeoyl unit are also sites for chemical modification. Acetylation of the caffeoyl unit, leading to derivatives like 3β-O-trans-diacetylcaffeoylbetulinic acid (compound 3a), has been reported to further improve the cytotoxic potency compared to the parent this compound. nih.gov This indicates that modifications to these hydroxyl groups can significantly impact the compound's biological profile.

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs often involve modifying the betulinic acid scaffold or altering the acyl moiety. As a derivative of betulinic acid, this compound itself can be considered an analog that demonstrates enhanced cytotoxic potency due to the introduction of the 3-O-caffeoyl group. nih.gov

Key findings from analog design studies include:

Impact of Caffeoyl Moiety: The presence of the 3-O-caffeoyl group is significant, as its introduction enhances the cytotoxic potency of betulinic acid against certain cell lines. nih.gov

Role of C-28 Carboxylic Acid: Studies on this compound derivatives have shown that the C-28 carboxylic acid moiety is generally preferred over a C-28 hydroxyl group for enhancing activity against cancer cell lines such as AGS, COLO 205, and HepG2. wikipedia.org

Acetylation of Caffeoyl Unit: Acetylation of the caffeoyl unit, as seen in 3β-O-trans-diacetylcaffeoylbetulinic acid (compound 3a), can further boost activity. nih.gov

Substituent Variations: Analogs where the caffeoyl group is replaced by other acyl groups, such as 3β-O-trans-feruloylbetulinic acid, have been synthesized and evaluated, though some, like the feruloyl analog, showed inactivity against specific cancer cell lines. wikipedia.org

These systematic modifications help in understanding the structure-activity relationships (SAR) of this compound and its derivatives, guiding the rational design of more potent and selective compounds.

Table 1: Cytotoxicity of this compound and Selected Derivatives (IC50 values in µM)

| Compound | Description | KB Cells nih.gov | A549 Cells wikipedia.org | SK-Lu-1 Cells wikipedia.org | AGS Cells wikipedia.org | COLO 205 Cells wikipedia.org | HCT-15 Cells wikipedia.org | HeLa Cells wikipedia.org | HepG2 Cells wikipedia.org | MCF-7 Cells wikipedia.org | SK-OV-3 Cells wikipedia.org | SK-MEL-2 Cells wikipedia.org |

| 3 | This compound (3β-O-trans-caffeoylbetulinic acid) | 1.8 | 2.8 | 3.4 | 2.2 | 2.8 | 3.6 | 3.1 | 2.5 | 3.8 | 3.2 | 4.1 |

| 3a | 3β-O-trans-diacetylcaffeoylbetulinic acid | 0.6 | - | - | - | - | - | - | - | - | - | - |

| 3b | Betulinic acid | 10.0 | - | - | - | - | - | - | - | - | - | - |

| 3c | Derivative of 3 | 0.9 | - | - | - | - | - | - | - | - | - | - |

| 3d | Derivative of 3 | 2.1 | - | - | - | - | - | - | - | - | - | - |

| 3e | Derivative of 3 | 1.7 | - | - | - | - | - | - | - | - | - | - |

| 3f | Derivative of 3 | 1.2 | - | - | - | - | - | - | - | - | - | - |

| 3g | Derivative of 3 | 1.0 | - | - | - | - | - | - | - | - | - | - |

| Cisplatin (B142131) | Positive Control | - | 3.3 | - | - | - | - | - | - | - | - | - |

Note: "-" indicates data not explicitly provided in the cited snippets for that specific cell line.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies of this compound and its derivatives have provided crucial insights into the structural features that govern their diverse biological activities, particularly in the context of cytotoxicity and anti-inflammatory effects. This compound, identified as 3β-O-trans-caffeoyl betulinic acid, serves as a natural lead compound, and modifications to its triterpenoid core and caffeoyl ester moiety have been explored to modulate its potency and selectivity.

This compound itself demonstrates significant cytotoxic activity against a broad spectrum of human cancer cell lines, including KB (oral epidermoid), A549 and SK-Lu-1 (lung), AGS (gastric), COLO 205 and HCT-15 (colon), HeLa (cervical), HepG2 (liver), MCF-7 (breast), SK-OV-3 (ovarian), and SK-MEL-2 (melanoma) cells. ontosight.ainih.govresearchgate.net Notably, it exhibits superior growth inhibition of non-small cell lung cancer cells (A549) with an IC₅₀ of 2.8 ± 0.1 μM, surpassing that of the chemotherapeutic drug cisplatin (IC₅₀ 3.3 ± 0.0 μM). guidetopharmacology.orgphytomolecules.com Furthermore, this compound shows a selectivity index (SI) of 2.6 for A549 lung cancer cells compared to non-tumorigenic Vero E6 cells, a selectivity level comparable to cisplatin's SI of 3.0. guidetopharmacology.org Beyond its cytotoxic profile, this compound is also recognized as a potent elastase inhibitor, with an IC₅₀ value of 1.5 μg/mL (equivalent to 2.42 μM), demonstrating higher activity than the control compound oleanolic acid (IC₅₀ = 3.0 μg/mL). fishersci.ca It also possesses DPPH free radical scavenging and anti-inflammatory properties. fishersci.ca Additionally, this compound has shown potent inhibitory activity against the dengue virus (DENV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp), with an IC₅₀ of 0.85 μM. researchgate.net

Research into the derivatives of this compound and its parent compound, betulinic acid, has illuminated key structural determinants for activity:

Role of the 3-O-caffeoyl group: The introduction of a 3-O-caffeoyl group to betulinic acid (3b) significantly enhances its cytotoxic potency against KB cells. ontosight.ai This suggests that the caffeoyl moiety, attached at the C-3 position of the lupane triterpenoid skeleton, is crucial for optimizing cytotoxic effects.

Acetylation of the caffeoyl unit: Further modification by acetylation of the caffeoyl unit, as seen in 3β-O-trans-diacetylcaffeoylbetulinic acid (often denoted as 3a in studies), leads to an even greater improvement in cytotoxic activity. ontosight.ai This indicates that specific modifications to the caffeoyl ester can fine-tune the biological efficacy.

C-28 Carboxylic Acid Modification: The reduction of the C-28 carboxylic acid substituent on the triterpenoid skeleton to a primary hydroxyl group has also been observed to enhance cytotoxic activity. ontosight.ai This highlights the importance of the functionality at the C-28 position for modulating the compound's biological profile.

General Triterpenoid Structural Requirements: Broader SAR studies on betulinic acid derivatives, from which this compound is derived, indicate that while the basic hydrocarbon skeleton of lupane triterpenoids may not critically influence anti-inflammatory activity, the presence of polar anchors at C-28 (either hydroxyl or carboxylic groups) is of paramount importance. Furthermore, derivatives featuring C-3 acyl groups, particularly those with dimethyl groups at the C-3 position, have been noted to exhibit increased activity. Simple structural modifications to the lupane triterpenoid backbone have also yielded agents effective against various viruses, including influenza-A and herpes simplex type-1.

These findings collectively underscore that the biological activities of this compound and its derivatives are highly dependent on specific structural features, particularly modifications at the C-3 and C-28 positions of the triterpenoid core and the nature of the esterified caffeoyl moiety.

Table 1: Biological Activities of this compound and Selected Derivatives

| Compound | Structural Modification (relative to Betulinic Acid) | Key Activity Assays | Activity Value | Reference |

| Betulinic acid | Parent triterpenoid | Cytotoxicity (KB cells) | Baseline activity (enhanced by caffeoyl group) | ontosight.ai |

| This compound (3β-O-trans-caffeoyl betulinic acid) | 3-O-caffeoyl ester of betulinic acid | Cytotoxicity (A549 lung cancer cells) | IC₅₀ = 2.8 ± 0.1 μM | guidetopharmacology.orgphytomolecules.com |

| Cytotoxicity (A549 vs. Vero E6 cells) | Selectivity Index (SI) = 2.6 | guidetopharmacology.org | ||

| Elastase Inhibition | IC₅₀ = 1.5 μg/mL (2.42 μM) | fishersci.ca | ||

| DENV NS5 RdRp Inhibition | IC₅₀ = 0.85 μM | researchgate.net | ||

| 3β-O-trans-diacetylcaffeoylbetulinic acid (3a) | Acetylation of the caffeoyl unit of this compound | Cytotoxicity (KB cells) | Improved activity (compared to this compound) | ontosight.ai |

| Betulinic acid derivatives (C-28 reduced) | C-28 carboxylic acid reduced to primary hydroxyl group | Cytotoxicity | Enhanced activity | ontosight.ai |

| Betulinic acid derivatives (C3 acyl groups) | Acyl groups at C3, especially with dimethyl groups at C3 | Anti-inflammatory activity | More active |

Biological Activities and Molecular Mechanistic Studies

Enzyme Modulation and Inhibition

Pyracrenic acid has been investigated for its ability to modulate and inhibit various enzymatic activities, with significant findings in elastase inhibition.

Elastase Inhibition: Mechanisms and Significance

This compound has been identified as a potent inhibitor of elastase. Studies have demonstrated its strong inhibitory activity against this enzyme, with an IC50 value reported as 1.5 µg/mL, which translates to 2.42 µM. researchgate.netwikipedia.orgwikipedia.orgsemanticscholar.org This activity is notably superior to that of the control compound, oleanolic acid, which showed an IC50 of 3.0 µg/mL. wikipedia.orgsemanticscholar.orgnih.gov

The significance of elastase inhibition lies in its physiological role, particularly in the context of skin health. Elastase is an enzyme responsible for the degradation of elastin, an extracellular matrix protein crucial for the elasticity of connective tissues, including the skin. nih.govnih.govnih.gov Increased elastase activity, often associated with aging and free radical presence, can lead to a reduction in skin elasticity, contributing to the appearance of wrinkles and aged skin. nih.gov Therefore, the inhibition of elastase activity by compounds like this compound represents a potential strategy for preventing skin aging and developing anti-wrinkle cosmetic ingredients. nih.govnih.govnih.gov Research in this area has actively pursued the development of human neutrophil elastase (HNE) inhibitors due to their therapeutic potential.

Table 1: Elastase Inhibition Activity of this compound and Oleanolic Acid

| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |

| This compound | 1.5 | 2.42 | researchgate.netwikipedia.orgwikipedia.orgsemanticscholar.org |

| Oleanolic acid | 3.0 | - | wikipedia.orgsemanticscholar.orgnih.gov |

Inhibition of Dengue Virus (DENV) NS5 RNA-dependent RNA Polymerase (RdRp)

While the prompt's citation citeab.com for this section pertains to the PubChem CID of this compound and its presence in Helicteres angustifolia, available scientific literature does not directly report on the inhibition of Dengue Virus (DENV) NS5 RNA-dependent RNA Polymerase (RdRp) by this compound itself. Studies on DENV RdRp inhibition have focused on other compounds, such as N-sulfonylanthranilic acid derivatives (e.g., NITD-2, NITD-29), RK-0404678, and DMB220, demonstrating their specific anti-polymerase activities against DENV RdRp. guidetopharmacology.orgresearchgate.netwikipedia.orgmims.com Although betulinic acid, a triterpene structurally related to this compound, has shown some inhibitory effects against DENV infection by impacting RNA synthesis and protein production, direct evidence for this compound's activity against DENV NS5 RdRp is not explicitly detailed in the current literature. wikipedia.org

Other Enzyme Interaction Profiles

Beyond its well-documented elastase inhibitory activity, specific detailed research findings on other enzyme interaction profiles of this compound are limited in the available literature. This compound has been noted to possess anti-inflammatory activity researchgate.netwikipedia.org, a broad biological effect that often involves the modulation of various enzymes and pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) phytomolecules.com. However, precise mechanistic studies detailing this compound's direct inhibitory or modulatory effects on these or other specific enzymes, apart from elastase, are not extensively reported.

Antioxidative Properties and Mechanisms

This compound also exhibits significant antioxidative properties, primarily demonstrated through its free radical scavenging activity.

DPPH Free Radical Scavenging Activity

Table 2: DPPH Free Radical Scavenging Activity of this compound and Reference Compounds

| Compound | RS50 (µg/mL) | Activity Level | Reference |

| This compound | 13.1 | Moderate | semanticscholar.orgnih.gov |

| Ascorbic acid | 4.2 | Strong | semanticscholar.orgnih.gov |

| Catechin | 4.4 | Strong | semanticscholar.orgnih.gov |

| Piceatannol | 14.5 | Moderate | semanticscholar.orgnih.gov |

Inhibition of Copper Ion-Induced Oxidation

This compound has demonstrated significant antioxidative capabilities, specifically exhibiting suppressive effects on copper ion-induced oxidation. This activity is a crucial aspect of its antioxidant profile, contributing to its potential in mitigating oxidative stress. ontosight.ai

Cellular Antioxidant Defense Pathways

The compound actively participates in cellular antioxidant defense pathways through its potent free radical scavenging activity. This is evidenced by its ability to scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The DPPH radical scavenging activity of this compound has been reported with an RS50 value of 13.1 µg/mL. fishersci.caguidetopharmacology.org

Table 1: Antioxidant Activity of this compound

| Assay | Activity | Value | Reference |

| DPPH Radical Scavenging | RS50 | 13.1 µg/mL | |

| Copper Ion-Induced Oxidation | Suppression | Not quantified | ontosight.ai |

Anti-inflammatory Actions and Pathway Modulation

This compound exhibits notable anti-inflammatory actions. In experimental models, this compound (identified as compound 3) demonstrated anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophage-like cells, with an IC50 value of 10.51 µM. Furthermore, this compound is recognized as an elastase inhibitor, showing strong activity with an IC50 value of 2.42 µM (equivalent to 1.5 µg/mL). fishersci.caguidetopharmacology.org

Table 2: Anti-inflammatory and Enzyme Inhibition Activities of this compound

| Activity | Target | IC50 Value | Reference |

| Inhibition of NO Production | LPS-induced RAW 264.7 cells | 10.51 µM | |

| Elastase Inhibition | Elastase | 2.42 µM (1.5 µg/mL) | fishersci.caguidetopharmacology.org |

Inhibition of NF-κB Activation

A key molecular mechanism underlying this compound's anti-inflammatory effects involves its inhibitory action on the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a pivotal transcription factor that plays a central role in the regulation of genes involved in inflammatory responses. The suppression of NF-κB activation by this compound (compound 3) highlights a significant pathway through which it modulates inflammation. ontosight.ai

Suppression of Inflammatory Mediators (e.g., TNF-α, IL-1β)

While this compound's direct suppression of specific inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) is not explicitly detailed in the available literature, its demonstrated inhibition of NF-κB activation suggests a potential indirect regulatory effect on the expression of these mediators. NF-κB is a well-established regulator of the transcription of numerous pro-inflammatory cytokines, including TNF-α and IL-1β. ontosight.ai

Interaction with Signal Transduction Cascades

This compound's biological activities, particularly its anti-inflammatory effects, involve interactions with cellular signal transduction cascades. The primary identified interaction is its inhibitory effect on the NF-κB signaling pathway, which is critical for mediating cellular responses to inflammatory stimuli. While other signal transduction pathways, such as MAPK/ERK and JAK/STAT, are broadly implicated in inflammatory processes, specific direct interactions of this compound with these cascades beyond NF-κB are not explicitly detailed in the current research. ontosight.ai

Anti-proliferative and Cytotoxic Effects in Cellular Models

This compound has demonstrated significant anti-proliferative and cytotoxic effects across various human cancer cell lines, suggesting its potential as an anticancer agent. nih.gov

Cytotoxicity in Various Cancer Cell Lines

This compound (referred to as compound 3) exhibits cytotoxicity against several human cancer cell lines. Notably, it has shown activity against KB human oral epidermoid cancer cells with an ED50 value of 4.0 µM. nih.gov

Beyond KB cells, this compound has also demonstrated activity against a spectrum of other human cancer cell lines, including:

A549 (lung cancer) nih.gov

SK-Lu-1 (lung cancer) nih.gov

AGS (gastric cancer) nih.gov

COLO 205 (colon cancer) nih.gov

HCT-15 (colon cancer) nih.gov

HeLa (cervical cancer) nih.gov

HepG2 (liver cancer) nih.gov

MCF-7 (breast cancer) nih.gov

SK-OV-3 (ovarian cancer) nih.gov

SK-MEL-2 (melanoma) nih.gov

While this compound exhibits activity against these cell lines, comparative studies indicate that betulinic acid (compound 3b), a related triterpene, was found to be more potently active than this compound against A549, HCT-15, SK-MEL-2, and SK-OV-3 cells. This suggests that the presence of the 3-O-caffeoyl group in this compound may lead to varying cytotoxic potencies depending on the specific cancer cell line. nih.gov

Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cancer Cell Line (Origin) | Activity | Specific Data (IC50/ED50) | Reference |

| KB (Human Oral Epidermoid) | Cytotoxic | ED50 = 4.0 µM | nih.gov |

| A549 (Lung) | Active | Not specified in source | nih.gov |

| SK-Lu-1 (Lung) | Active | Not specified in source | nih.gov |

| AGS (Gastric) | Active | Not specified in source | nih.gov |

| COLO 205 (Colon) | Active | Not specified in source | nih.gov |

| HCT-15 (Colon) | Active | Not specified in source | nih.gov |

| HeLa (Cervical) | Active | Not specified in source | nih.gov |

| HepG2 (Liver) | Active | Not specified in source | nih.gov |

| MCF-7 (Breast) | Active | Not specified in source | nih.gov |

| SK-OV-3 (Ovarian) | Active | Not specified in source | nih.gov |

| SK-MEL-2 (Melanoma) | Active | Not specified in source | nih.gov |

Induction of Apoptosis and Cell Cycle Regulation (generalized mechanisms)

While this compound demonstrates cytotoxic effects, the specific molecular mechanisms by which it induces apoptosis or regulates the cell cycle are not explicitly detailed in the provided search results. General mechanisms of apoptosis often involve pathways that lead to programmed cell death, characterized by cellular morphological changes and activation of caspases. Cell cycle regulation, on the other hand, involves controlling the progression of cells through different phases (G1, S, G2, M) to ensure proper cell division or to arrest growth in response to damage. waocp.orgeurekaselect.com Other compounds, such as dipyrithione (B146728) (also found in Diospyros quaesita), have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. researchgate.net However, direct evidence linking this compound to these specific generalized mechanisms was not found in the provided information.

Molecular Targets and Signaling Pathways

The available information does not specifically detail the molecular targets or signaling pathways (such as PI3K/Akt/mTOR, Wnt/β-catenin, p38, or ERK1/2) directly modulated by this compound. These pathways are widely recognized as crucial regulators of cell proliferation, survival, and differentiation in cancer. d-nb.infonih.govmdpi.comresearchgate.netresearchgate.net While these pathways are significant in cancer biology, the direct interaction or modulation by this compound was not identified in the search results.

Anti-infective Properties

Beyond its anticancer potential, this compound has also exhibited promising anti-infective properties. nih.gov

Antimalarial Activity

This compound has demonstrated notable antimalarial activity. It has been evaluated against Plasmodium falciparum, the parasite responsible for malaria, including both chloroquine-sensitive (D6) and chloroquine-resistant (W2) clones. nih.gov

This compound exhibited potent activity against these strains:

D6 (chloroquine-sensitive): IC50 = 1.40 µM nih.gov

W2 (chloroquine-resistant): IC50 = 0.98 µM nih.gov

These findings indicate that this compound is more active than betulinic acid in its antimalarial effects. The introduction of a 3β-O-trans-caffeoyl group to betulinic acid was found to enhance its antimalarial properties in vitro. nih.gov

Table 2: Antimalarial Activity of this compound

| Plasmodium falciparum Clone | Description | IC50 (µM) | Reference |

| D6 | Chloroquine-sensitive | 1.40 | nih.gov |

| W2 | Chloroquine-resistant | 0.98 | nih.gov |

Antiviral Activity

This compound has been broadly noted for its "anti-infective activity" tandfonline.comscilit.com. However, detailed research findings on its specific antiviral efficacy against Human Immunodeficiency Virus (HIV) or Dengue Virus (DENV) are limited. In contrast, its structurally analogous compound, betulinic acid, has demonstrated significant antiviral properties against both HIV and DENV.

Anti-HIV Activity of Related Compounds Betulinic acid, a natural pentacyclic triterpene, exhibits potent anti-HIV activity. Studies have shown that betulinic acid effectively inhibits HIV replication in H9 lymphocytes, with an effective concentration (EC50) of 1.4 μM and an inhibitory concentration (IC50) of 13 μM jocpr.comresearchgate.net. Furthermore, synthesized derivatives of betulinic acid have displayed even greater potency, with some hybrid compounds achieving IC50 values as low as 0.0078 μM nih.govresearchgate.net.

The mechanisms underlying betulinic acid's anti-HIV effects are multifaceted. Modifications at the C-3 position of betulinic acid have led to compounds that inhibit HIV-1 maturation, while modifications at the C-28 position have yielded derivatives that impede HIV-1 entry by targeting the viral glycoprotein (B1211001) gp-120 nih.gov. Additionally, betulinic acid has been reported to inhibit HIV-1 protease, with IC50 values ranging from 2.5 μM to 9 μM tandfonline.com. However, some research suggests that betulinic acid and its derivatives may not inhibit HIV-1 reverse transcriptase tandfonline.com.

Anti-DENV Activity Betulinic acid has also shown promising antiviral effects against Dengue Virus (DENV) infection in in vitro models researchgate.net. It interferes with a post-entry stage of the DENV replication cycle, effectively inhibiting viral RNA synthesis and protein production researchgate.net.

Quantitative data for betulinic acid's anti-DENV activity across various cell lines highlight its inhibitory potential:

| Cell Line | DENV2 IC50 (µM) researchgate.net |

| Huh7 | 0.9463 |

| HepG2 | 0.8038 |

| HEK293T | 0.9463 |

| BHK-21 | 0.7697 |

| Vero | 3.224 |

Beyond DENV2, betulinic acid has demonstrated efficacy against other DENV serotypes (DENV1, DENV3, and DENV4), with IC50 values consistently below 2 µM researchgate.net. It has also been identified as a potent inhibitor of DENV-NS5 RNA-dependent RNA polymerase (RdRp), exhibiting an IC50 of 1.7 µM longdom.org. The antiviral spectrum of betulinic acid extends to other mosquito-borne RNA viruses, including Zika virus (IC50 = 2.45 µM in JEG-3 cells) and Chikungunya virus (IC50 = 0.6853 µM in SJCRH30 cells) researchgate.net.

Other Biological Activities and Mechanisms

While this compound has been investigated for various biological activities, including its role as a potent elastase inhibitor and its DPPH radical scavenging properties acs.org, it is important to note that direct studies have indicated that this compound itself "did not alter osteoclast" activity researchgate.net. However, research on related triterpenoid (B12794562) compounds, such as betulinic acid, provides valuable insights into the inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis.

Inhibition of RANKL-induced Osteoclastogenesis for Related Compounds Betulinic acid (BA), a compound structurally related to this compound, has been shown to significantly suppress RANKL-induced osteoclastogenesis and bone resorption acs.orgnih.gov. Its mechanism of action involves the reduction of phosphorylation of Akt and IκB, as well as the modulation of PLCγ2-Ca2+ signaling pathways, which subsequently leads to the suppression of key transcription factors like c-Fos and NFATc1 acs.orgnih.gov. Additionally, betulinic acid has been observed to inhibit the expression of osteoclastogenesis-specific marker genes acs.orgnih.gov.

Another related lupane-type pentacyclic triterpenoid, betulin (B1666924), has also demonstrated inhibitory effects on RANKL-mediated osteoclast differentiation. Betulin achieves this by downregulating NFATc1 and inhibiting the p38 signaling pathway. Concentrations of betulin above 3 μM have been found to considerably inhibit the formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts nih.gov.

Beyond betulinic acid and betulin, other triterpenoids have also been reported to inhibit RANKL-induced osteoclastogenesis. For instance, the synthetic triterpenoid TP-222 effectively inhibits osteoclast formation and matrix metalloproteinase-9 (MMP-9) expression in both in vitro and in vivo models nih.govresearchgate.net. Similarly, triterpenoid saponin (B1150181) W3 has been shown to suppress osteoclast differentiation by inhibiting the activation of MAPKs and NF-κB pathways ijbs.com. These findings collectively suggest that while this compound itself may not directly impact osteoclastogenesis, the broader class of triterpenoids, including its structural analogue betulinic acid, offers promising avenues for modulating bone resorption processes.

An extensive search of scientific literature and chemical databases reveals that "this compound" is not a recognized or documented chemical compound. As a result, there is no available research data to populate the requested article on its advanced analytical and bioanalytical methodologies.

The specific analytical techniques mentioned in the outline, such as UHPLC-Q-Exactive Orbitrap-MS for metabolomic profiling, quantitative analysis in biological systems, discriminant analysis for source differentiation, data mining for bioactivity prediction, and bioactivity-guided fractionation, are all established and powerful methods used in chemical analysis. However, their application is contingent on the existence of the analyte .

Without any information on the chemical structure, properties, or biological relevance of "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The generation of data tables and detailed research findings is unachievable for a compound that is not described in the scientific domain.

Therefore, the requested article on "Advanced Analytical and Bioanalytical Methodologies for this compound" cannot be produced.

Advanced Analytical and Bioanalytical Methodologies for Pyracrenic Acid

Protein-Ligand Interaction Studies (excluding clinical applications)

The investigation of how Pyracrenic acid interacts with proteins is fundamental to understanding its mechanism of action at a molecular level. Various advanced analytical and bioanalytical methodologies have been employed to characterize these interactions, with a significant focus on its inhibitory effects on elastase.

Identification of Protein Targets

Research has primarily identified human neutrophil elastase (HNE) as a key protein target for this compound. who.inttargetmol.com Elastase is a serine protease involved in the breakdown of elastin, a crucial protein for the elasticity of connective tissues. who.int The inhibitory action of this compound on this enzyme underscores its potential in research areas related to inflammation and tissue degradation.

Computational approaches, such as molecular docking, have been utilized to predict and analyze the binding of this compound to elastase. These in silico studies often use protein structures from the Protein Data Bank (PDB), such as the structure with PDB ID: 1PPF for elastase, to model the interaction.

Biophysical Techniques for Interaction Analysis

While specific biophysical studies detailing the thermodynamics and kinetics of the this compound-protein interaction are not extensively documented in publicly available research, the methodologies for such analyses are well-established. Techniques that could be applied to provide deeper insights include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and entropy change (ΔS).

Surface Plasmon Resonance (SPR): SPR can determine the kinetics of the interaction, yielding association (k_a) and dissociation (k_d) rate constants, from which the dissociation constant (K_D) can be calculated.

Fluorescence Spectroscopy: This method can be used to study binding by observing changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding.

Molecular Dynamics (MD) Simulations: These computational simulations can provide insights into the dynamic nature of the protein-ligand complex, including the stability of the binding pose and the role of specific amino acid residues in the interaction over time. innovareacademics.in

Binding Affinity and Kinetics

The inhibitory potency of this compound against elastase has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀) and, in some cases, the inhibition constant (K_i). These values provide a measure of the concentration of this compound required to inhibit 50% of the elastase activity and its binding affinity to the enzyme, respectively.

Table 1: Inhibitory Activity of this compound against Elastase

| Parameter | Value | Enzyme Source | Assay Method | Reference |

|---|---|---|---|---|

| IC₅₀ | 1.5 µg/mL | Porcine Pancreatic Elastase | Spectrophotometric assay with N-Succinyl-Ala-Ala-Ala-p-nitroanilide as substrate | researchgate.netnih.gov |

| IC₅₀ | 2.42 µM | Not Specified | Not Specified | who.intmedchemexpress.com |

The reported IC₅₀ values, although from different experimental setups, consistently demonstrate the potent inhibitory effect of this compound on elastase. who.inttargetmol.comresearchgate.netnih.govmedchemexpress.com

Binding Site Characterization

Molecular docking studies have been instrumental in proposing the binding mode of this compound within the active site of elastase. These computational models suggest that the compound orients itself within the enzyme's binding pocket, forming interactions with key amino acid residues. The stability of these interactions is thought to be driven by a combination of hydrogen bonds and hydrophobic interactions. innovareacademics.in The binding of inhibitors to the extended hydrophobic substrate-binding site of human neutrophil elastase is a recognized mechanism for this class of enzymes. nih.gov

Further experimental validation through techniques like X-ray crystallography of the this compound-elastase complex or site-directed mutagenesis would be required to definitively confirm the specific amino acid residues involved in the binding and the precise orientation of the ligand.

Ecological and Phytochemical Significance of Pyracrenic Acid

Role in Plant-Environment Interactions

Plants constantly face a barrage of environmental challenges, including abiotic stresses like UV radiation and biotic threats from pathogens and herbivores. In response, they have evolved a sophisticated arsenal (B13267) of chemical defenses, with secondary metabolites like pyracrenic acid playing a pivotal role. nih.gov Triterpenoids, the class of compounds to which this compound belongs, are known to be involved in plant defense and development. nih.gov

The structure of this compound, a conjugate of betulinic acid and caffeic acid, suggests a multifunctional role in protecting the plant. Phenolic compounds, such as caffeic acid, are well-documented for their antioxidant properties, which can help mitigate oxidative stress caused by various environmental factors. nih.gov The production of such compounds can be a plant's response to limit the damage from reactive oxygen species that accumulate during stress conditions. researchgate.net

Furthermore, the synthesis of such secondary metabolites is a key component of a plant's induced defense system. nih.gov While direct studies on this compound's role in response to specific environmental triggers are still emerging, the general understanding of plant defense mechanisms suggests that its production could be upregulated upon herbivore attack or pathogen infection. frontiersin.org This response would be part of a broader strategy to make the plant less palatable or to directly inhibit the growth and proliferation of invading organisms. The presence of this compound in the bark of Pyracantha crenulata suggests a role in protecting this vital plant tissue from external threats.

Contribution to the Chemical Ecology of Source Plants

The chemical ecology of a plant is defined by the chemical interactions it has with other organisms in its ecosystem. This compound contributes significantly to this web of interactions, primarily through its role as a defense compound. Its documented cytotoxic and anti-inflammatory properties are indicative of its potential to deter herbivores and inhibit microbial pathogens. nih.govsemanticscholar.org

The compound can act as an allelochemical, a substance released by a plant that affects the growth or behavior of other organisms. wikipedia.org The anti-inflammatory activity of this compound, for instance, could be a mechanism to counteract the inflammatory responses induced by herbivore feeding or pathogen invasion, thereby limiting tissue damage. nih.gov Its cytotoxic effects, observed against various cancer cell lines, point towards a broader biological activity that could be harnessed as a defense against a range of organisms. nih.govsemanticscholar.org

| Plant Species | Compound(s) Isolated | Potential Ecological Role |

| Callistemon lanceolatus | This compound, Betulinic acid, Arjunolic acid, Catechin, Piceatannol | Elastase inhibition, Free radical scavenging |

| Helicteres hirsuta | 3-O-trans-caffeoylbetulinic acid (this compound), Betulinic acid, Lupeol | Cytotoxic activity against cancer cell lines |

Importance in Phytochemical Chemodiversity Studies

Chemodiversity, the variety of chemical compounds produced by a species, is a critical factor in a plant's ability to adapt to its environment and interact with other organisms. frontiersin.org The study of this diversity, and the identification of specific phytochemical markers, is essential for understanding plant evolution, ecology, and for the quality control of herbal medicines. nih.gov

The discovery of this compound in multiple, unrelated plant species highlights the concept of convergent evolution in plant secondary metabolism, where different species independently evolve the ability to produce similar compounds to address common ecological challenges. nih.gov Its presence in a plant can be considered a chemotaxonomic marker, aiding in the classification and differentiation of plant species and varieties.

Recent studies have utilized advanced analytical techniques to profile the chemical constituents of plants, and in this context, this compound has been identified as a potentially characteristic marker. For instance, in a study distinguishing between wild and cultivated Millettia speciosa, this compound was among the compounds that could help differentiate the samples, reflecting how growing conditions can influence a plant's phytochemistry. This underscores the importance of such compounds in assessing the quality and authenticity of plant-derived products.

Emerging Research Directions and Future Prospects

In-depth Mechanistic Elucidation of Biological Actions

Current research indicates that Pyracrenic acid exhibits a range of biological activities, including anti-inflammatory, cytotoxic, anti-infective, and antioxidant properties. academicjournals.orgresearchgate.netmedchemexpress.commdpi.comresearchgate.net

Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory effects, notably inhibiting granulation tissue formation in animal models. mdpi.com A key mechanistic insight into its anti-inflammatory action is its potent inhibition of elastase, with an IC50 value of 2.42 µM. researchgate.net Elastase is an enzyme implicated in various inflammatory processes. researchgate.netacs.org

Cytotoxicity and Anticancer Potential: this compound has shown significant cytotoxic activity across a broad spectrum of human cancer cell lines. These include KB human oral epidermoid cancer cells, A549 and SK-Lu-1 lung cancer cells, AGS gastric cancer cells, COLO 205 and HCT-15 colon cancer cells, HeLa cervical cancer cells, HepG2 liver cancer cells, MCF-7 breast cancer cells, SK-OV-3 ovarian cancer cells, and SK-MEL-2 melanoma cell lines. academicjournals.orgmedchemexpress.commdpi.comnuevo-group.com In some studies, its growth inhibition against A549 lung cancer cells was comparable to or superior to that of the chemotherapeutic drug cisplatin (B142131). mdpi.comnuevo-group.comevotec.com While its parent compounds, betulinic acid and caffeic acid, have known mechanisms of action such as inducing apoptosis, modulating reactive oxygen species (ROS) levels, altering mitochondrial membrane potential, and inhibiting DNA topoisomerase, the specific detailed molecular pathways through which this compound exerts its broad anticancer effects require further dedicated investigation. [Previous Search Result 4, 14, 38]

Anti-infective and Antioxidant Activities: Beyond its anti-inflammatory and cytotoxic effects, this compound has also demonstrated anti-infective properties. academicjournals.orgmedchemexpress.com Additionally, it exhibits antioxidant activity through its DPPH free radical scavenging capability. researchgate.net The precise molecular mechanisms underlying these anti-infective and antioxidant effects are areas requiring further in-depth mechanistic studies.

Investigation of Synergistic Effects with Other Phytochemicals

While the concept of synergistic interactions among phytochemicals is well-established, where combinations can lead to enhanced therapeutic efficacy, improved bioavailability, and the overcoming of drug resistance mechanisms, specific research focusing on the synergistic effects of this compound with other phytochemicals is currently limited. frontiersin.orgnih.gov Future studies could explore combination therapies involving this compound and other bioactive compounds to identify potential synergistic benefits across its various biological activities.

Development of Advanced Synthetic and Biosynthetic Routes

This compound is a natural product, and its structure has been confirmed through degradation studies, revealing it to be a caffeoyl ester of betulinic acid. [Previous Search Result 32] This structural relationship suggests potential avenues for chemical synthesis by coupling betulinic acid with caffeic acid. However, detailed advanced synthetic protocols or comprehensive elucidations of its complete biosynthetic pathway in plants have not been extensively reported. Research into advanced synthetic and biosynthetic routes would be crucial for scalable and sustainable production, facilitating broader research and potential applications. Techniques such as chemical proteomics are emerging tools that could aid in elucidating complex biosynthetic pathways by identifying functional proteins and enzymes involved. mdpi.combeilstein-journals.orgfrontiersin.orgmdpi.comresearchgate.netsfbiochar.com

Applications in Agrochemical Research (excluding direct product use)

Despite the recognized potential of natural compounds in sustainable agriculture, specific research on the applications of this compound in agrochemical research, such as its role in plant defense mechanisms, plant growth regulation, or as a lead for novel pest control agents, is not widely documented. researchgate.netgoogle.cominca.edu.curesearchgate.net It is important to distinguish this compound from "pyroligneous acid" (wood vinegar), which is a different compound with established agrochemical uses. Future investigations could explore this compound's potential in enhancing crop resilience or influencing plant-pest interactions at a research level, excluding any direct product use.

Exploration of Novel Biological Targets

Beyond its identified role as an elastase inhibitor, the full spectrum of this compound's biological targets remains largely unexplored. Its demonstrated broad-spectrum cytotoxicity against numerous cancer cell lines implies interactions with multiple cellular pathways critical for cancer cell survival and proliferation. academicjournals.orgmedchemexpress.commdpi.comnuevo-group.com However, the precise identification of novel, previously uncharacterized molecular targets or protein-protein interactions specific to this compound is an important emerging research direction. Advanced chemical proteomics and target identification strategies could be employed to systematically map the interactome of this compound, providing deeper insights into its therapeutic potential and facilitating the development of highly targeted interventions. mdpi.combeilstein-journals.orgfrontiersin.orgmdpi.comresearchgate.net

Q & A

Q. What are the recommended methodologies for isolating Pyracrenic acid from natural sources?

this compound can be isolated using ethanol extraction followed by chromatographic purification. For example, studies on plant extracts (e.g.,小叶石楠茎) involve sequential solvent partitioning (ethanol, chloroform, and ethyl acetate) to isolate bioactive compounds like this compound. Subsequent column chromatography with silica gel or HPLC can achieve higher purity . Key steps include:

- Solvent selection : Ethanol for initial extraction due to its polarity.

- Partitioning : Chloroform or ethyl acetate for fractionation.

- Validation : NMR and mass spectrometry for structural confirmation.

Q. How should cytotoxicity assays for this compound be standardized to ensure reproducibility?

Cytotoxicity assays (e.g., against COLO 205 or AGS cells) require:

- Cell line validation : Use authenticated cell lines with regular mycoplasma testing.

- Dose-response curves : Test a concentration range (e.g., 0.1–100 μM) in triplicate.

- Control groups : Include vehicle (e.g., DMSO) and positive controls (e.g., cisplatin).

- IC50 calculation : Use nonlinear regression models (e.g., GraphPad Prism) to determine potency .

Q. What experimental conditions are critical for measuring this compound’s elastase inhibition activity?

Elastase inhibition assays (IC50 = 1.5 mg/mL) should:

- Standardize enzyme activity : Pre-optimize enzyme concentration (e.g., porcine pancreatic elastase).

- Substrate selection : Use synthetic substrates like N-succinyl-Ala-Ala-Ala-p-nitroanilide.

- Incubation time : Monitor kinetics to avoid false positives from substrate depletion.

- Data normalization : Express inhibition relative to a no-inhibitor control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies may arise from assay variability, compound purity, or cell line heterogeneity. Mitigation strategies include:

Q. What strategies optimize the integration of this compound into multi-omics studies?

To explore mechanisms of action:

Q. How can computational modeling enhance the study of this compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like elastase. Steps include:

Q. What experimental designs are suitable for investigating this compound’s synergy with other bioactive compounds?

Synergy studies require:

- Combinatorial dosing : Use checkerboard assays to test multiple ratios.

- Isobolographic analysis : Calculate combination indices (CI <1 indicates synergy).

- Mechanistic probes : Assess apoptosis (Annexin V) or autophagy (LC3-II) markers .

Methodological Considerations

Q. How should researchers address solubility challenges in this compound experiments?

this compound’s lipophilicity (LogP ≈ 4.5) necessitates:

- Solvent systems : Use DMSO for stock solutions, diluted in culture media (<0.1% final concentration).

- Surfactants : Add 0.1% Tween-80 to aqueous buffers.

- Dynamic light scattering : Confirm nanoparticle-free solutions .

Q. What statistical approaches are recommended for analyzing cytotoxicity data variability?

- ANOVA : Compare means across dose groups with post-hoc tests (e.g., Tukey).

- Outlier detection : Apply Grubbs’ test to exclude technical errors.

- Power analysis : Predefine sample sizes to ensure statistical significance .

Q. How can this compound’s stability be assessed under different storage conditions?

Stability protocols include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products